Ciprofloxacin - 85721-33-1

Ciprofloxacin

Catalog Number: EVT-265187
CAS Number: 85721-33-1
Molecular Formula: C17H18FN3O3
Molecular Weight: 331.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciprofloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, ] Its potent antibacterial activity makes it a valuable tool in various scientific research fields, ranging from microbiology and biochemistry to environmental science. [, , , ]

Future Directions
  • Developing novel strategies to combat emerging resistance to Ciprofloxacin, including exploring combination therapies with other antibiotics or adjuvants. [, ]

Enrofloxacin

Relevance: Enrofloxacin is structurally very similar to ciprofloxacin and serves as its prodrug. [] Research shows that enrofloxacin is largely metabolized to ciprofloxacin in dogs. The fraction of enrofloxacin metabolized to ciprofloxacin was similar after both intravenous and oral administration. [] This conversion primarily occurs in the liver, and the hepatic first-pass effect is low. []

Nalidixic Acid

Relevance: Nalidixic acid plays a crucial role in understanding ciprofloxacin resistance mechanisms. [, , , ] Strains exhibiting resistance to nalidixic acid are often cross-resistant to ciprofloxacin, particularly in cases involving mutations in the gyrA gene. [, , , ] While ciprofloxacin demonstrates a lower frequency of spontaneous resistance compared to nalidixic acid, high-level resistance to ciprofloxacin can still emerge through serial passage on drug-containing agar. []

Levofloxacin

Relevance: Levofloxacin is frequently compared to ciprofloxacin regarding its pharmacokinetic properties and clinical efficacy. [, , , , ] While both drugs show similar bactericidal activity, levofloxacin demonstrates better distribution into intrapulmonary compartments. [] Studies have explored the possibility of using a shorter, higher dose regimen of levofloxacin as an alternative to the standard ciprofloxacin treatment duration. []

Sparfloxacin

Relevance: Sparfloxacin serves as a comparative agent in studies evaluating the bactericidal effects of ciprofloxacin. [, ] Although sparfloxacin demonstrates higher in vitro activity against Streptococcus pneumoniae, levofloxacin exhibits superior bactericidal activity against these strains. []

Moxifloxacin

Relevance: Moxifloxacin is often compared to ciprofloxacin in studies investigating pharmacokinetic profiles and activity against resistant strains. [, , , ] Research suggests that moxifloxacin exhibits a greater bioavailability and a longer half-life than ciprofloxacin. []

Gatifloxacin

Relevance: Gatifloxacin's pharmacokinetics and activity against resistant strains are compared with ciprofloxacin in several studies. [, ] Research indicates that gatifloxacin, like moxifloxacin, displays better bioavailability and a longer half-life compared to ciprofloxacin. []

Grepafloxacin

Relevance: Grepafloxacin serves as a comparator to ciprofloxacin in studies evaluating activity against resistant strains and pharmacokinetics. [, , ] Findings suggest that grepafloxacin, similar to other newer fluoroquinolones, exhibits a longer half-life and greater bioavailability than ciprofloxacin. []

Trovafloxacin

Relevance: Trovafloxacin is studied alongside ciprofloxacin in research exploring pharmacokinetic profiles and efficacy against resistant bacterial strains. [, , ] Data indicates that trovafloxacin possesses a longer half-life and a higher bioavailability compared to ciprofloxacin. []

Clinafloxacin

Relevance: Clinafloxacin is included in studies comparing the activity of various fluoroquinolones against resistant strains. [, ] These studies indicate that clinafloxacin exhibits potent activity against a range of bacterial pathogens, including those with reduced susceptibility to ciprofloxacin. []

Gemifloxacin

Relevance: Gemifloxacin is compared with ciprofloxacin, highlighting its enhanced potency against gram-positive bacteria, including ciprofloxacin-resistant Streptococcus pneumoniae. []

Pefloxacin

Relevance: Pefloxacin is investigated as a potential surrogate marker for predicting susceptibility to other fluoroquinolones, including ciprofloxacin, ofloxacin, and levofloxacin, particularly in Salmonella Typhi and Paratyphi A. []

Source and Classification

Ciprofloxacin is derived from quinolone antibiotics and is classified as a fluoroquinolone due to the presence of a fluorine atom in its molecular structure. It is commonly used to treat infections caused by bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's chemical formula is C17H18F1N3O3C_{17}H_{18}F_{1}N_{3}O_{3} and its molecular weight is approximately 331.35 g/mol. Ciprofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Synthesis Analysis

Ciprofloxacin can be synthesized through several methods, including traditional batch processes and modern continuous flow techniques. Recent advancements have focused on streamlining synthesis to improve efficiency and yield.

Continuous Flow Synthesis

Molecular Structure Analysis

The molecular structure of ciprofloxacin features a bicyclic core consisting of a quinolone moiety fused with a piperazine ring. The presence of a fluorine atom at the C-6 position enhances its antibacterial activity. Key structural characteristics include:

  • Quinolone Ring: A fused bicyclic structure that provides the backbone for antibacterial activity.
  • Piperazine Ring: Contributes to the drug's pharmacokinetic properties.
  • Carboxylic Acid Group: Essential for binding to bacterial enzymes.

The three-dimensional conformation of ciprofloxacin allows it to effectively interact with target enzymes in bacteria, disrupting their function.

Chemical Reactions Analysis

Ciprofloxacin undergoes various chemical reactions during synthesis and metabolism:

  • Acylation Reactions: Key steps in synthesizing ciprofloxacin involve acylation processes that attach acyl groups to the quinolone structure.
  • Hydrolysis: In vivo metabolism can lead to hydrolysis of ciprofloxacin, affecting its pharmacological activity.
  • Modification Reactions: Derivatives of ciprofloxacin can be synthesized through amidification and esterification reactions to enhance its antimicrobial properties .

These reactions are crucial for both the synthesis of ciprofloxacin and the development of new derivatives with improved efficacy against resistant bacterial strains.

Mechanism of Action

Ciprofloxacin exerts its antibacterial effects primarily through two mechanisms:

  1. Inhibition of DNA Gyrase: Ciprofloxacin binds to the DNA gyrase enzyme complex, preventing it from unwinding DNA during replication. This action leads to DNA strand breaks and ultimately bacterial cell death.
  2. Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated DNA strands; inhibition disrupts cell division.

The combined effect on these enzymes results in bactericidal activity against susceptible bacteria.

Physical and Chemical Properties Analysis

Ciprofloxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to pale yellow crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; poorly soluble in organic solvents like chloroform.
  • Melting Point: Approximately 254–256 °C.
  • pH Range: Solutions typically have a pH between 5.0 and 7.0.

These properties influence its formulation as oral tablets or intravenous solutions for clinical use.

Applications

Ciprofloxacin has diverse applications in medicine:

  • Antibacterial Treatment: Widely used to treat urinary tract infections, respiratory infections, skin infections, and gastrointestinal infections.
  • Veterinary Medicine: Employed in treating infections in animals due to its broad-spectrum activity.
  • Research Applications: Investigated for potential use against antibiotic-resistant bacteria through the synthesis of novel derivatives with enhanced activity against resistant strains .
Historical Synthesis and Development of Fluoroquinolones

Evolution of Ciprofloxacin from First-Generation Quinolones

The journey to ciprofloxacin began with the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis. This first-generation quinolone possessed a narrow spectrum primarily against Gram-negative bacteria and was limited to treating uncomplicated urinary tract infections due to poor pharmacokinetics and rapid resistance development. The critical breakthrough came with the strategic introduction of fluorine at the C6 position, creating the fluoroquinolone subclass and significantly enhancing DNA gyrase binding affinity. Simultaneously, piperazine incorporation at C7 improved Gram-negative penetration and potency against Pseudomonas aeruginosa, while the cyclopropyl substitution at N1 position (as seen in ciprofloxacin) broadened activity against Enterobacteriaceae and provided optimal pharmacokinetic properties. This evolution progressed through distinct generations:

  • First Generation (1960s): Nalidixic acid, pipemidic acid – Narrow Gram-negative coverage
  • Second Generation (1980s): Ciprofloxacin, ofloxacin – Fluorination-enabled broad-spectrum activity
  • Third Generation (1990s): Levofloxacin, sparfloxacin – Enhanced anti-Gram-positive activity
  • Fourth Generation (2000s): Moxifloxacin – Comprehensive anaerobic coverage

Ciprofloxacin emerged as the paradigmatic second-generation fluoroquinolone, patented by Bayer AG scientists led by Klaus Grohe in 1983. Its core structure, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, represented a quantum leap in antibacterial efficacy by inhibiting both DNA gyrase (topoisomerase II) and topoisomerase IV – enzymes essential for bacterial DNA replication, transcription, and chromosome segregation [4] [7] [9].

Key Patents and Industrial Synthesis Pathways

The industrial synthesis of ciprofloxacin has undergone extensive refinement to address yield limitations, impurity profiles, and process economics. Key patented routes demonstrate this evolution:

Table 1: Evolution of Industrial Ciprofloxacin Synthesis Methods

Synthesis MethodKey InnovatorCritical AdvanceLimitations
Classical Stepwise (1983)Bayer (Grohe)Original commercial route from 2,4,5-trifluorobenzoyl chlorideLow yielding (multiple steps)
One-Pot Cyclization (1987)BayerReduced unit operations via tandem reactionsDifficult impurity control
Dichloro Precursor Route (1990s)BayerCost-effective raw materialsPositional isomer (15) formation (~15-20%)
FeCl₃-Catalyzed Condensation (2012)Rao et al.Lewis acid catalysis reduced isomer 15 to <5%Requires additional purification steps
Continuous Flow Process (2017)Jansen et al.Microreactor technology improved yield to 60%High capital investment for equipment

The classical Bayer route commenced with 2,4,5-trifluorobenzoyl chloride, condensed with 3-(dimethylamino)acrylic acid methyl ester, followed by cyclopropylamine addition, cyclization, and finally piperazine introduction. This multi-step sequence suffered from moderate cumulative yields (35-40%) and required extensive purification. Subsequent optimization led to a one-pot methodology that combined the cyclization and piperazine steps, significantly improving efficiency [10].

A major industrial advancement came through the dichloro precursor pathway (Scheme 2), utilizing cost-effective 2,4-dichloro-5-fluorobenzoylchloride. This route involved sequential reactions with diethyl malonate, hydrolysis/decarboxylation to form a β-ketoester, enol ether formation, cyclopropylamine addition, cyclization, and ultimately nucleophilic displacement of the C7 chlorine by piperazine. However, this method generated the troublesome positional isomer (7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) as a major impurity due to comparable reactivity of C6 and C7 chlorines [2] [10].

The 2012 Lewis acid catalysis breakthrough (WO2012127505A2) demonstrated that adding catalytic AlCl₃ or FeCl₃ (1-3%) during piperazine condensation dramatically improved regioselectivity. The Lewis acids coordinated preferentially with the electron-deficient C7 position, directing piperazine attack to C7 and suppressing the positional isomer to <0.1% in the final hydrochloride salt. This method, conducted in n-butanol at 110-130°C, became industrially dominant due to its high yield (70-75%) and reduced purification burden [2].

Recent innovations focus on continuous flow chemistry. Jansen's system replicated the Grohe synthesis in a multi-reactor cascade, achieving 60% overall yield through precise control of residence times, temperatures, and intermediates. This approach minimized decomposition pathways and demonstrated the potential for automated, scalable production of ciprofloxacin with reduced batch-to-batch variability [10].

Structural Optimization for Enhanced Bioavailability and Spectrum

The therapeutic efficacy of ciprofloxacin stems from deliberate molecular engineering balancing antibacterial potency, pharmacokinetics, and solubility:

  • Solubility-Bioavailability Challenges: Despite its broad spectrum, ciprofloxacin exhibits pH-dependent solubility – high solubility in acidic conditions (zwitterionic form) but poor solubility at physiological pH (log P = -1.28 to -0.55), limiting its oral bioavailability (70%). This intrinsic solubility profile arises from its diprotic nature (pKa₁ = 6.09 for carboxylic acid; pKa₂ = 8.74 for piperazinyl nitrogen), forming poorly soluble neutral species at intestinal pH [6] [3].

  • Cyclodextrin Complexation: Advanced formulations using chemically modified cyclodextrins significantly enhance aqueous solubility. Mono-6-deoxy-6-aminoethylamino-β-cyclodextrin (Et-β-CD) induces an oval-shaped cavity that optimally encapsulates ciprofloxacin's piperazine and quinoline moieties via hydrophobic interactions, hydrogen bonding, and electrostatic forces. This complexation increases solubility by 15-fold (from 67 μg/mL to ≈1 mg/mL) without compromising antibacterial activity against pathogens like MRSA. Nuclear magnetic resonance (NOESY) studies confirm the inclusion complex stability, with the quinoline core deeply embedded in the cyclodextrin cavity [3].

  • Critical Structure-Activity Relationships (SAR): Systematic modification established the pharmacophore requirements:

  • C6-Fluorine: Essential for DNA gyrase binding potency (10-100x increase vs. non-fluorinated analogs)
  • N1-Cyclopropyl: Optimizes Gram-negative coverage and pharmacokinetics (small alkyl groups preferred)
  • C7-Piperazine: Enhances Gram-negative penetration and Pseudomonas efficacy (azacyclic amines required)
  • C3-Carboxylic Acid: Critical for magnesium bridging interaction with GyrA subunit (absolute requirement)
  • C8 Position: Electron-donating groups (e.g., methoxy in moxifloxacin) improve anaerobic activity but reduce Pseudomonas coverage

Table 2: Structural Features and Their Functional Roles in Ciprofloxacin

Molecular FeatureChemical RoleBiological Consequence
C6-FluorineElectronegative substituentEnhanced DNA gyrase affinity & cell penetration
N1-CyclopropylCompact hydrophobic groupExtended Gram-negative spectrum & metabolic stability
C7-PiperazinylBasic nitrogen centerImproved anti-pseudomonal activity & tissue distribution
C3-Carboxylic acidMetal-chelating moietyMagnesium-dependent binding to GyrA subunit
C4-CarbonylHydrogen bond acceptorStabilizes drug-enzyme complex
Quinoline corePlanar aromatic systemIntercalation into DNA cleavage complex
  • Bioisosteric Optimization: Later-generation fluoroquinolones exploited bioisosteric replacement to overcome ciprofloxacin's limitations. C8-Methoxy substitution (gatifloxacin, moxifloxacin) reduced phototoxicity while improving anaerobic coverage. Bicyclic amines at C7 (e.g., moxifloxacin's 8-azabicyclo[4.3.0]nonane) enhanced Gram-positive activity and extended half-life, albeit with increased molecular weight and slightly reduced aqueous solubility compared to ciprofloxacin [4] [9].

These structural refinements collectively addressed the rising resistance mediated by mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, efflux pump overexpression (especially in Pseudomonas aeruginosa), and plasmid-encoded resistance genes (e.g., qnr). While resistance has eroded ciprofloxacin's utility for some indications (notably gonorrhea and urinary E. coli in many regions), its optimized structure retains critical importance for multidrug-resistant Gram-negative infections when combined with stewardship [1] [4] [7].

Properties

CAS Number

85721-33-1

Product Name

Ciprofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)

InChI Key

MYSWGUAQZAJSOK-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Solubility

1mg/mL
Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/
Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol
In water, 30,000 mg/L at 20 °C
1.35e+00 g/L

Synonyms

Anhydrous, Ciprofloxacin Hydrochloride
Bay 09867
Bay-09867
Bay09867
Ciprinol
Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
Ciprofloxacin Hydrochloride Anhydrous
Ciprofloxacin Monohydrochloride Monohydrate
Hydrochloride Anhydrous, Ciprofloxacin
Hydrochloride, Ciprofloxacin
Monohydrate, Ciprofloxacin Monohydrochloride
Monohydrochloride Monohydrate, Ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.